Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 398.46 g/mol. It is recognized for its structural complexity and potential biological activities. The compound is categorized under oxindole derivatives, which are known for their diverse pharmacological properties.
This compound can be sourced from various chemical suppliers and databases, including PubChem and SpectraBase, where it is listed under the CAS Registry Number 62358-35-4. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in medicinal chemistry and organic synthesis.
Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate belongs to the class of alkaloids, specifically oxindole derivatives. These compounds are often studied for their potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
The synthesis of Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate typically involves multi-step organic reactions. A common method includes:
The reaction conditions must be carefully controlled to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are often employed to monitor the progress of the reaction.
The molecular structure of Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate can be represented by its InChI and SMILES notation:
InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)
N1C(C2(c3ccc(cc13)OC)CCN1CC3C(C)OC=C(C3CC21)C(=O)OC)=O
The compound exhibits a complex three-dimensional structure that contributes to its biological activity. The presence of multiple functional groups allows for various interactions with biological targets.
Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate can undergo several chemical reactions typical for oxindole derivatives:
Each reaction pathway requires specific conditions such as temperature, pressure, and choice of solvents to achieve optimal yields.
The mechanism of action for Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate involves its interaction with biological targets at the molecular level:
Research indicates that oxindole derivatives exhibit significant activity against various biological targets, making them valuable in drug development.
Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate typically appears as a solid at room temperature with varying solubility depending on the solvent used.
Key chemical properties include:
Relevant data from spectral analyses (e.g., NMR, IR) provide insights into its functional groups and structural integrity.
Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate has potential applications in various fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2